molecular formula C8H16O B8767694 3,3-Dimethylhex-5-en-1-ol

3,3-Dimethylhex-5-en-1-ol

Cat. No.: B8767694
M. Wt: 128.21 g/mol
InChI Key: IWTQWFNSSAKXCF-UHFFFAOYSA-N
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Description

These include isomers such as 3,4-Dimethyl-5-hexen-3-ol (CAS 67760-91-2) and 3,5-Dimethyl-5-hexen-3-ol (CAS 1569-46-6), both sharing the molecular formula C₈H₁₆O . These compounds are characterized by a hydroxyl group at position 1, a terminal double bond at position 5, and methyl substituents at carbons 3 and either 4 or 4. Such structural features influence their reactivity, solubility, and applications in organic synthesis, particularly as intermediates for fragrances or pharmaceuticals.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,3-dimethylhex-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h4,9H,1,5-7H2,2-3H3

InChI Key

IWTQWFNSSAKXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table summarizes key structural and physicochemical properties of 3,3-Dimethylhex-5-en-1-ol analogues and related alcohols:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Functional Groups Boiling Point (°C)
3,4-Dimethyl-5-hexen-3-ol 67760-91-2 C₈H₁₆O 128.21 3,4-dimethyl; 5-en Terminal alkene, alcohol ~180–185 (est.)
3,5-Dimethyl-5-hexen-3-ol 1569-46-6 C₈H₁₆O 128.21 3,5-dimethyl; 5-en Internal alkene, alcohol ~190–195 (est.)
3-Ethylhex-5-yn-3-ol 1193-70-0 C₈H₁₄O 126.20 3-ethyl; 5-yn Terminal alkyne, alcohol ~160–165 (est.)
5-Methyl-1-(phenylmethoxy)-5-hexen-3-ol 101906-15-4 C₁₄H₂₀O₂ 220.31 5-methyl; phenylmethoxy Ether, alkene, alcohol ~250–260 (est.)

Key Observations:

  • Branching Effects : The position of methyl groups (e.g., 3,4 vs. 3,5) alters steric hindrance and boiling points. 3,5-Dimethyl-5-hexen-3-ol has a higher estimated boiling point due to reduced volatility from internal alkene stabilization .
  • Functional Group Variations : Substitution with an alkyne (3-Ethylhex-5-yn-3-ol) lowers molecular weight and boiling point compared to alkene-containing analogues . The phenylmethoxy group in 5-Methyl-1-(phenylmethoxy)-5-hexen-3-ol significantly increases molecular weight and hydrophobicity .

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